N-(4-aminobutyl)maleimide
Description
Significance of Maleimide (B117702) Derivatives in Advanced Chemical Systems
Maleimide derivatives are a class of organic compounds that have become indispensable in numerous areas of scientific and industrial research. researchgate.netspecificpolymers.com Their utility stems from the reactive nature of the maleimide group, particularly its electron-deficient carbon-carbon double bond. specificpolymers.com This feature allows maleimides to readily participate in a variety of chemical reactions, making them versatile building blocks for complex molecular architectures. researchgate.netspecificpolymers.com
One of the most prominent applications of maleimide derivatives is in bioconjugation. ontosight.aiaxispharm.com The maleimide group exhibits high selectivity for thiol groups (found in cysteine residues of proteins) under mild, physiological conditions (pH 6.5-7.5). axispharm.com This specific reactivity allows for the precise labeling and modification of proteins, peptides, and other biomolecules. ontosight.aiaxispharm.com This capability is crucial for the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody that specifically targets cancer cells. axispharm.com
Beyond bioconjugation, maleimide derivatives are integral to materials science. ontosight.ai They are used in the synthesis of high-performance polymers and resins due to the excellent thermal and mechanical properties they impart. ontosight.airesearchgate.net Maleimide-containing polymers are utilized in applications such as high-temperature stable thermosets, self-healing materials, and UV-curable coatings. specificpolymers.com The ability of the maleimide group to undergo Diels-Alder reactions and radical polymerization contributes to the creation of materials with unique and desirable properties. specificpolymers.commdpi.com Furthermore, some maleimide derivatives have been investigated for their potential therapeutic properties, including anticancer and antimicrobial activities. ontosight.aimdpi.com
Table 1: Key Reactions and Applications of Maleimide Derivatives
| Reaction Type | Reactant/Partner | Application Area | Significance |
| Michael Addition | Thiols (e.g., Cysteine) | Bioconjugation, Protein Labeling | High selectivity and efficiency under physiological conditions. axispharm.com |
| Diels-Alder Reaction | Dienes (e.g., Furan) | Self-Healing Materials, Polymer Synthesis | Formation of thermoreversible bonds. specificpolymers.com |
| Radical Polymerization | Electron-Donor Monomers (e.g., Styrene) | High-Performance Polymers, Coatings | Creation of copolymers with enhanced thermal and mechanical stability. specificpolymers.commdpi.com |
| [3+2] Cycloaddition | 2-Pyridinecarboxaldehyde (2-PCA) | Protein N-Termini Modification | Selective modification of protein N-termini. nih.gov |
Overview of the N-(4-aminobutyl)maleimide Scaffold in Research Paradigms
The this compound scaffold serves as a key building block in various research applications, primarily due to its heterobifunctional nature. axispharm.comnih.gov This scaffold incorporates a reactive maleimide group at one end and an aminobutyl group at the other, which can be further functionalized. axispharm.com This dual reactivity allows for the sequential or orthogonal conjugation of different molecules, making it a versatile linker in constructing complex bioconjugates and materials.
In the field of drug delivery, this compound and its derivatives have been employed to modify the surface of liposomes. nih.govresearchgate.net By incorporating this scaffold, researchers can create pH-sensitive liposomes that demonstrate improved drug delivery efficiency both in laboratory settings and in living organisms. nih.govnih.gov This modification can lead to more rapid internalization of the liposomes into target cells and a more potent therapeutic effect. nih.govnih.gov
The aminobutyl group of the scaffold provides a handle for attaching various functionalities. For instance, it can be reacted to create a thiol-reactive labeling agent for use in positron emission tomography (PET). nih.gov This involves synthesizing a derivative that can be labeled with a radioisotope like fluorine-18, enabling the imaging and tracking of biomolecules in vivo. nih.gov Furthermore, the this compound scaffold has been utilized in the development of hydrogels for tissue engineering applications. researchgate.net It can be incorporated into polysaccharides like dextran (B179266) and pullulan to create functionalized hydrogels. researchgate.net The binding activity of this compound to antibodies has also been explored, indicating its potential in creating antibody-based therapeutics and diagnostics. grafiati.com
Table 2: Research Applications of the this compound Scaffold
| Research Area | Specific Application | Key Finding/Advantage |
| Drug Delivery | Surface modification of pH-sensitive liposomes | Enhanced drug delivery efficiency and cellular uptake. nih.govnih.gov |
| Medical Imaging | Synthesis of thiol-reactive 18F-labeling agents | Facile access to PET imaging agents for biomolecule tracking. nih.gov |
| Tissue Engineering | Component of functionalized polysaccharide hydrogels | Creation of biocompatible scaffolds for tissue regeneration. researchgate.net |
| Bioconjugation | Linker for antibody modification | Potential for developing antibody-drug conjugates and immunoassays. grafiati.commdpi.com |
| Materials Science | Synthesis of alternating copolymers | Development of novel fluorophore-containing nanoparticles with unique optical properties. mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminobutyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-5-1-2-6-10-7(11)3-4-8(10)12/h3-4H,1-2,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDFRUDGHBFXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Aminobutyl Maleimide and Its Derivatives
Classical and Modern Synthetic Routes to N-Substituted Maleimides
The synthesis of N-substituted maleimides, the foundational structure for compounds like N-(4-aminobutyl)maleimide, typically follows established yet refined chemical pathways. These methods are designed for efficiency and high yield, accommodating a variety of substituent groups.
Amine-Maleic Anhydride (B1165640) Reaction and Cyclization
The most conventional and widely practiced method for synthesizing N-substituted maleimides is a two-step process. google.comtandfonline.com The first step involves the acylation of a primary amine with maleic anhydride to form the corresponding N-substituted maleamic acid. tandfonline.comgoogle.com This reaction is often carried out at room temperature in a suitable solvent like ether or acetic acid and can result in a nearly quantitative yield of the maleamic acid intermediate. google.comgoogle.com
The second step is the cyclodehydration of the maleamic acid to yield the final maleimide (B117702) derivative. google.com This is commonly achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride with a catalytic amount of sodium acetate. google.comgoogle.com While effective, this classical method can require elevated temperatures and may present challenges for amines that are unstable under these conditions. mdpi.com Alternative cyclization conditions, for instance using hexamethyldisilazane (B44280) in benzene (B151609) or a benzene/dimethylformamide (DMF) mixture, have been developed to promote dehydration more efficiently and at higher yields. google.com Microwave irradiation has also been employed to significantly reduce reaction times for the cyclization step. tandfonline.comcore.ac.uk
Phase Transfer Catalysis Approaches
To overcome some of the limitations of classical methods, phase transfer catalysis (PTC) has emerged as a simple and efficient alternative for the synthesis of N-substituted maleimides from their corresponding maleamic acids. researchgate.netncl.res.in This approach is particularly useful for improving reaction conditions and yields. Research has demonstrated the use of catalysts like polyethylene (B3416737) glycol-400 under liquid-liquid phase transfer conditions to produce various derivatives. researchgate.net Chiral phase-transfer catalysts have also been developed for asymmetric synthesis, enabling the creation of specific stereoisomers of α-amino acid derivatives from maleimides. nih.gov
Synthesis of Heterobifunctional Maleimide Linkers
Heterobifunctional linkers containing a maleimide group are crucial reagents in bioconjugation, allowing for the connection of different molecular entities. The synthesis of these linkers requires multi-step procedures to install the desired functionalities.
N-[4-(aminooxy)butyl]maleimide Synthesis
A notable example of a heterobifunctional linker is N-[4-(aminooxy)butyl]maleimide, which contains an aldehyde-reactive aminooxy group and a thiol-reactive maleimide group. nih.govresearchgate.net Its synthesis has been achieved through different multi-step pathways.
| Starting Material | Number of Steps | Overall Yield | Reference |
|---|---|---|---|
| N-hydroxyphthalimide | 7 | 18% | nih.gov, researchgate.net |
| N-(4-monomethoxytrityl)hydroxylamine | 5 | 29% | nih.gov, researchgate.net |
Functionalization Strategies on the Maleimide Core
The maleimide ring itself is a versatile platform for further chemical modification, primarily through reactions involving its carbon-carbon double bond. researchgate.net These strategies are essential for bioconjugation and materials science.
The most prominent reaction is the Michael addition of thiol-containing biomolecules, such as cysteine residues in proteins. rsc.org This reaction proceeds under mild conditions, typically at neutral pH in aqueous solutions, to form a stable thioether linkage. rsc.org Beyond thiol additions, maleimides are known to participate in Diels-Alder reactions, serving as effective dienophiles. researchgate.net More recently, novel functionalization methods have been developed, such as a copper(II)-mediated [3+2] cycloaddition reaction that allows maleimides to target the N-termini of proteins, providing an alternative to cysteine modification. nih.govnih.gov
Synthesis of Maleimide-Functionalized Oligomers and Copolymers
The integration of the maleimide functionality into polymers allows for the creation of advanced materials with tailored properties for applications in bioelectronics and drug delivery. rsc.orgnih.gov
One strategy involves the synthesis of a monomer that already contains a maleimide unit, which can then be polymerized. For instance, a styrenic monomer with a furan-protected maleimide group has been synthesized and copolymerized using both free radical polymerization and reverse addition-fragmentation chain transfer (RAFT) polymerization. nih.govbohrium.com The maleimide group is later unmasked via a retro Diels-Alder reaction. nih.gov This approach allows for the creation of "orthogonally" functionalizable copolymers that can react sequentially with different molecules, such as two different thiols. nih.gov
Another approach involves growing polymer arms from a functionalized core to create star polymers. nih.gov Using RAFT polymerization from a multifunctional core allows for precise control over the number and length of the polymer arms. nih.gov Maleimide groups can then be installed at the chain ends by reacting the polymer with a furan-protected azo-initiator, followed by a retro Diels-Alder reaction. nih.gov This method has been used to synthesize four-armed polymers with terminal maleimide groups for site-specific conjugation to proteins. nih.gov Additionally, maleimide-functionalized conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) have been synthesized by first creating EDOT monomers functionalized with maleimide, which are then polymerized electrochemically. rsc.org
| Polymer Architecture | Synthetic Method | Key Features | Reference |
|---|---|---|---|
| Copolymers (Side-Chain Functionalized) | Free Radical Polymerization, RAFT Polymerization | Polymerization of a furan-protected maleimide-styrenic monomer; deprotection via retro Diels-Alder. | nih.gov |
| Star Polymers (End-Functionalized) | RAFT Polymerization from a core | Growth of polymer arms from a core, followed by end-group modification with a maleimide-azo-initiator. | nih.gov |
| Conducting Polymers | Electrochemical Polymerization | Synthesis of maleimide-functionalized EDOT monomers followed by electrochemical deposition. | rsc.org |
Free Radical Copolymerization with Maleimide Derivatives
Free radical polymerization is a versatile and widely used method for synthesizing copolymers from maleimide derivatives and various vinyl comonomers. This technique allows for the incorporation of the maleimide functionality into a polymer backbone, which can be tailored for specific properties such as high thermal stability. The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is conducted in an appropriate solvent.
The copolymerization of N-substituted maleimides with electron-rich comonomers like styrene (B11656) often proceeds in an alternating fashion due to the electron-accepting nature of the maleimide double bond. mdpi.comjlu.edu.cn The choice of solvent, initiator, monomer feed ratio, and temperature are critical parameters that influence the reaction rate, copolymer composition, and molecular weight of the resulting polymer. mdpi.com
General Procedure: In a typical free radical copolymerization, the N-substituted maleimide monomer and a vinyl comonomer (e.g., styrene, methyl methacrylate) are dissolved in a solvent such as cyclohexanone (B45756) or tetrahydrofuran (B95107) (THF). mdpi.comnih.gov The solution is purged with an inert gas, like nitrogen, to remove oxygen which can inhibit the polymerization process. A free radical initiator is then added, and the mixture is heated to a specific temperature (commonly between 60-100°C) for several hours. mdpi.comnih.gov After the reaction, the resulting copolymer is typically isolated by precipitation in a non-solvent, such as methanol, and dried under vacuum. mdpi.com This method is applicable for creating a wide range of functional polymers. rsc.orgrsc.orgnih.govresearchgate.netnih.gov
Table 1: Representative Conditions for Free Radical Copolymerization of N-Substituted Maleimides This table presents a compilation of typical reaction conditions and is for illustrative purposes.
| Maleimide Monomer | Comonomer | Initiator | Solvent | Temp (°C) | Polymerization Time (h) |
|---|---|---|---|---|---|
| N-p-fluorophenylmaleimide | Styrene | BPO | Cyclohexanone | 100 | 4 |
| N-cyclohexylmaleimide | Cyclohexene | AIBN | Dioxane | 55 | - |
| N-substituted maleimides | Vinyl Chloride | AIBN | THF | 60 | - |
N-Amino-Maleimide Derivatives Synthesis
N-Amino-maleimide derivatives, particularly those containing a hydrazone group (-C=N-NH-), are a distinct class of compounds synthesized from N-amino-maleimide. This synthetic route does not start from this compound but rather utilizes N-amino-maleimide as the core building block. These hydrazone derivatives are of interest for their potential biological activities. nih.gov
The synthesis typically involves a condensation reaction between N-amino-maleimide and a carbonyl compound, such as an aldehyde or a ketone. nih.govnih.govdergipark.org.truobaghdad.edu.iqmdpi.commdpi.comnih.gov The reaction is often catalyzed by a small amount of acid, like p-toluenesulfonic acid, and carried out in a solvent such as ethanol (B145695) under reflux conditions. nih.gov The N-amino-maleimide itself can be produced in situ and used without purification. nih.gov This method provides a straightforward route to a variety of N-amino-maleimide derivatives by simply changing the carbonyl reactant. nih.govnih.govresearchgate.net
General Procedure: A mixture of an aryl-substituted unsaturated ketone or an aromatic aldehyde and in situ generated N-amino-maleimide is refluxed in a solvent like dry ethanol. nih.gov A catalytic amount of an acid (e.g., p-toluenesulfonic acid or glacial acetic acid) is added to facilitate the condensation. nih.govmdpi.com The reaction is monitored until completion, after which the product, a hydrazone derivative, often precipitates from the solution upon cooling and can be collected by filtration. mdpi.com
Table 2: Examples of Synthesized N-Amino-Maleimide Hydrazone Derivatives This table showcases examples of derivatives synthesized via the condensation method.
| Carbonyl Reactant | Catalyst | Solvent | Resulting Derivative Structure |
|---|---|---|---|
| Various aryl-substituted unsaturated ketones | p-Toluenesulfonic acid | Ethanol | N-amino-maleimide with hydrazone linkage to the ketone residue |
| Various aromatic aldehydes | Glacial Acetic Acid | Ethanol | N-amino-maleimide with hydrazone linkage to the aldehyde residue |
Bioconjugation and Chemical Modification Strategies Employing N 4 Aminobutyl Maleimide
Thiol-Maleimide Michael Addition Reactions
The reaction of maleimides with thiols, a Michael addition reaction, is a cornerstone of bioconjugation chemistry. This method is widely employed for its efficiency and high selectivity for cysteine residues under physiological conditions, making it a valuable tool for linking biomolecules. axispharm.com The reaction proceeds rapidly at neutral pH, typically between 6.5 and 7.5, where the thiol group is significantly more reactive than other nucleophilic groups found in proteins, such as amines. axispharm.comvectorlabs.com This high degree of chemoselectivity allows for the precise modification of proteins at specific cysteine residues. vectorlabs.com
Site-Selective Modification of Biothiols and Cysteine Residues
The specific and rapid reaction of the maleimide (B117702) group with the sulfhydryl group of cysteine residues is a widely utilized strategy for the site-selective modification of proteins and peptides. vectorlabs.comresearchgate.net This specificity arises from the high nucleophilicity of the thiol group under mild pH conditions (6.5-7.5), where it reacts approximately 1,000 times faster than amine groups. axispharm.comvectorlabs.com This allows for the targeted labeling of proteins, including antibodies, for various applications such as the development of antibody-drug conjugates (ADCs). axispharm.com
The introduction of a cysteine residue at a specific site in a protein, through genetic engineering, enables the precise attachment of a maleimide-containing molecule, such as N-(4-aminobutyl)maleimide. This approach has been used for the site-specific radiolabeling of nanobodies and the functionalization of affibody proteins with cytotoxic drugs or biochemical probes. mdpi.comresearchgate.net The efficiency of this conjugation is critical, with the goal of achieving a homogenous product with a well-defined drug-to-antibody ratio (DAR). nih.gov
The reaction environment, including pH, plays a crucial role. While the reaction is highly selective for thiols in the pH range of 6.5-7.5, this selectivity can decrease at a pH above 8.5, where competitive reactions with amines (aza-Michael additions) can occur. vectorlabs.comresearchgate.net
Formation and Stability of Thiosuccinimide Linkages
The product of the thiol-maleimide reaction is a thiosuccinimide linkage. vectorlabs.com While this covalent bond is generally considered stable, its long-term stability can be influenced by several factors, leading to potential cleavage of the conjugate. axispharm.comprolynxinc.com
The thiosuccinimide ring is susceptible to hydrolysis, which can lead to the opening of the ring and the formation of a stable thiosuccinamic acid derivative. prolynxinc.comnih.gov This hydrolysis can be beneficial as the ring-opened product is resistant to the reverse reaction (retro-Michael reaction), thus stabilizing the conjugate. prolynxinc.comnih.gov The rate of this hydrolysis is influenced by the substituents on the maleimide nitrogen. Electron-withdrawing groups on the N-substituent can significantly accelerate the rate of ring-opening hydrolysis. prolynxinc.com For instance, N-aryl maleimides hydrolyze faster than N-alkyl maleimides. ucl.ac.uk
Studies have shown that incorporating a basic amino group adjacent to the maleimide can provide intramolecular catalysis of the thiosuccinimide ring hydrolysis, leading to rapid stabilization of the conjugate at neutral pH. nih.gov This strategy has been employed to improve the stability and pharmacological properties of antibody-drug conjugates. nih.gov
| N-Substituent Type | Relative Hydrolysis Rate | Conjugate Stability |
|---|---|---|
| N-alkyl | Slow | Less stable to retro-Michael reaction |
| N-aryl | Fast | More stable due to rapid ring opening |
| With adjacent basic group | Very Fast | Highly stable due to intramolecular catalysis |
The thiol-maleimide addition is a reversible process, known as the retro-Michael reaction. nih.govnih.gov This reversibility can lead to the deconjugation of the payload from the biomolecule, particularly in the presence of other thiols like glutathione (B108866) in the cellular environment. nih.govnih.gov This phenomenon, often referred to as "payload migration," can result in off-target effects and reduced efficacy of the bioconjugate. vectorlabs.com
The stability of the thiosuccinimide linkage against this retro-Michael reaction is a critical consideration in the design of bioconjugates. nih.gov The rate of the retro-reaction can be influenced by the nature of the thiol and the substituents on the maleimide. nih.gov As mentioned previously, hydrolysis of the thiosuccinimide ring effectively prevents this reversal by forming a stable, ring-opened structure. prolynxinc.comnih.gov Therefore, strategies that promote rapid hydrolysis after conjugation are sought to ensure the long-term stability of the bioconjugate. nih.gov
Alternative Bioconjugation Pathways
While thiol-maleimide chemistry is prevalent, alternative strategies are being explored to overcome some of its limitations, such as the potential instability of the thiosuccinimide linkage.
Diels-Alder Reactions in Maleimide Bioconjugation
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (such as a maleimide), offers a powerful alternative for bioconjugation. nih.gov This reaction can be used to link antibodies to maleimide-containing drugs, forming stable adducts. nih.gov
Disulfide Re-bridging Strategies
The reduction of native disulfide bonds in proteins, particularly antibodies, is a common strategy to access free cysteine residues for site-specific conjugation. nih.govgenemedi.net However, cleaving these structural bonds can compromise the protein's stability and function. acs.orgacs.org Disulfide re-bridging strategies aim to mitigate this by using reagents that span the two resulting thiol groups, effectively replacing the original disulfide bond with a stable, synthetic bridge. nih.govucl.ac.uk This maintains the structural integrity of the protein while allowing for the precise attachment of a payload. nih.gov
Next-generation maleimides (NGMs), such as dibromomaleimides and dithiomaleimides, are prominent in this field. rsc.orgrsc.org When a disulfide bond is reduced (e.g., using Tris(2-carboxyethyl)phosphine, TCEP), the NGM reagent can react with the two generated cysteine thiols. acs.org This forms a stable maleimide bridge, restoring the covalent linkage and yielding a homogeneously conjugated product. nih.govacs.org
For instance, a linker derived from this compound could be functionalized with a second maleimide group or a similar thiol-reactive moiety to create a homobifunctional re-bridging agent. The process typically involves:
Reduction : The protein's interchain disulfide bonds are selectively reduced to yield free thiols. genemedi.net
Bridging : The bifunctional maleimide reagent is added, which simultaneously reacts with the pair of thiols to form a covalent bridge. nih.gov
This strategy is particularly advantageous in antibody-drug conjugate (ADC) construction, as it allows for a drug-to-antibody ratio (DAR) of approximately 4, with one drug molecule attached per re-bridged disulfide bond in a typical IgG1 antibody. ucl.ac.uk
| Reagent Class | Bridging Mechanism | Key Features | Reference |
| Dibromomaleimides | Addition-elimination reaction with two cysteine thiols to form a stable maleimide bridge. | Efficiently re-bridges disulfides; can be used for reversible modifications. | acs.org |
| Dithiomaleimides | In situ reduction-bridging sequence, sequestering free cysteines as they are formed. | Rapid reaction kinetics, minimizing protein unfolding or aggregation. | nih.govacs.org |
| Pyridazinediones | Inserts into the disulfide bond to form a hydrolytically stable structure. | High stability; allows for selective introduction of functional groups. | genemedi.net |
Engineering of Bioconjugate Constructs
The specific reactivity of the maleimide group makes this compound and similar linkers essential for engineering complex bioconjugates. The amine end can be derivatized to attach various payloads, while the maleimide end targets specific cysteine residues on biomolecules.
Antibody-Drug Conjugate (ADC) Development through Maleimide Linkages
Maleimide-based linkers are critical in the development of ADCs, which combine the targeting specificity of a monoclonal antibody (mAb) with the cell-killing potency of a cytotoxic drug. researchgate.net The linker's role is to stably connect the drug to the antibody in circulation and release it effectively inside the target cancer cell. researchgate.net
In a typical ADC synthesis using a linker like this compound, the amino group would first be coupled to a cytotoxic payload, often through an amide bond. This drug-linker construct is then conjugated to the antibody. The most common conjugation sites are the cysteine residues generated by reducing the interchain disulfide bonds of the antibody. nih.gov The maleimide group on the linker reacts with these free thiols to form a stable thioether linkage.
This approach was used in several FDA-approved ADCs, including:
Brentuximab vedotin (Adcetris®) : Connects the anti-CD30 antibody to the cytotoxic agent monomethyl auristatin E (MMAE) via a maleimidocaproyl-valine-citrulline linker. nih.gov
Trastuzumab emtansine (Kadcyla®) : Utilizes a non-cleavable linker to attach the anti-HER2 antibody to the drug DM1. acs.orgnih.gov
While effective, traditional N-alkyl maleimide linkers can exhibit instability in vivo, leading to premature drug release through a retro-Michael reaction. acs.orgresearchgate.net Research into next-generation maleimides, such as N-aryl maleimides, has shown improved conjugate stability in plasma. researchgate.net
| ADC Example (Linker Type) | Antibody Target | Payload | Key Linker Feature |
| Brentuximab vedotin | CD30 | MMAE | Protease-cleavable valine-citrulline linker with a maleimide group. |
| Enfortumab vedotin | Nectin-4 | MMAE | Also uses a maleimide-valine-citrulline linker. |
| Polatuzumab vedotin | CD79b | MMAE | Employs the same MC-VC-PABC linker technology. |
Protein-Protein Conjugate Formation
Maleimide chemistry is a cornerstone for creating well-defined protein-protein conjugates, such as bispecific antibodies or enzyme-antibody complexes for immunoassays. nih.gov These conjugates are typically formed using heterobifunctional or homobifunctional crosslinkers.
A linker like this compound can be used in a heterobifunctional strategy. For example, the amino group of the linker can be reacted with an activated carboxyl group on the first protein. The resulting protein-maleimide intermediate is then purified and reacted with the second protein, which must possess an available thiol group (either naturally occurring or chemically introduced). thermofisher.com
A popular heterobifunctional crosslinker for this purpose is succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which connects amine groups to thiol groups. nih.gov
Homobifunctional maleimide crosslinkers, which have a maleimide group at each end, can be used to link two thiol-containing proteins together. thermofisher.com This strategy is effective for creating dimers of antibody fragments (e.g., Fab') or linking proteins that have accessible cysteine residues.
| Conjugation Strategy | Crosslinker Type | Description | Common Application |
| Heterobifunctional | Amine-reactive + Thiol-reactive (e.g., SMCC) | One protein is modified with the maleimide linker via its amine groups. This intermediate then reacts with thiol groups on the second protein. | Creating enzyme-antibody conjugates or bispecific antibodies from two different proteins. nih.gov |
| Homobifunctional | Thiol-reactive + Thiol-reactive (e.g., bis-maleimide) | Links two proteins directly through their respective thiol groups. Requires both proteins to have accessible cysteines. | Dimerization of antibody fragments (Fab') or linking two identical protein subunits. thermofisher.com |
Applications in Chemical Biology and Biochemistry Research
Elucidation of Protein Structure and Function
The selective reactivity of the maleimide (B117702) moiety with cysteine residues makes N-(4-aminobutyl)maleimide a valuable tool for probing protein structure and function. axispharm.com By attaching this compound to specific thiol groups within a protein, researchers can introduce modifications that act as probes to understand the local environment and conformational changes of the protein.
The process involves the Michael addition reaction, where the maleimide group forms a stable thioether bond with the sulfhydryl group of a cysteine residue. axispharm.com This specific labeling allows for the introduction of various reporter groups, such as fluorescent dyes or spin labels, via the aminobutyl linker. The strategic placement of these labels provides insights into:
Protein Folding and Dynamics: By monitoring changes in the fluorescence or electron spin resonance signals of the attached probes, scientists can study the dynamics of protein folding and unfolding.
Active Site Mapping: Labeling cysteine residues within or near the active site of an enzyme can help in mapping its structure and understanding the mechanism of catalysis.
Protein-Protein Interactions: Changes in the signal of a probe upon interaction with another protein can be used to identify binding sites and study the thermodynamics and kinetics of these interactions.
The sulfhydryl groups of cysteine are often involved in forming disulfide bonds, which are crucial for the tertiary and quaternary structure of many proteins. thermofisher.com Before labeling with maleimide, these disulfide bonds often need to be reduced to free the thiol groups. lumiprobe.com This targeted modification approach provides a powerful method for dissecting the complex relationship between a protein's structure and its biological function.
Development of Advanced Biomolecular Probes
The aminobutyl group of this compound serves as a convenient attachment point for a wide array of signaling molecules, enabling the creation of sophisticated biomolecular probes for various research purposes.
Maleimide derivatives are extensively used to create fluorescent probes for detecting and quantifying biomolecules. nih.gov These probes are designed to be non-fluorescent or weakly fluorescent until they react with a thiol-containing molecule, leading to a significant increase in fluorescence. nih.gov This "turn-on" mechanism provides high sensitivity and low background signals in biological imaging and assays. scispace.com
For instance, N-(1-Anilinonaphthyl-4)maleimide is a non-fluorescent compound that becomes strongly fluorescent upon reaction with thiols. nih.gov The fluorescence properties of the resulting conjugate are sensitive to the polarity of the local environment, providing information about the protein's structure. nih.gov
In the realm of chemiluminescence, derivatives of N-(aminobutyl)-N-(ethylisoluminol) (ABEI) have been utilized to construct electrochemiluminescence (ECL) immunosensors. nih.gov In one such sensor, an ABEI derivative was immobilized on palladium-iridium cubes along with L-cysteine. The L-cysteine acts as a coreactant, enhancing the ECL signal of ABEI for the sensitive detection of the protein laminin (B1169045). nih.gov
| Probe Type | Maleimide Derivative | Target Molecule | Detection Principle | Reference |
|---|---|---|---|---|
| Fluorescent | N-(1-Anilinonaphthyl-4)maleimide | Thiol-containing proteins | Fluorescence enhancement upon reaction | nih.gov |
| Chemiluminescent | N-(aminobutyl)-N-(ethylisoluminol) derivative | Laminin (via immunosensor) | Electrochemiluminescence signal enhancement | nih.gov |
Maleimide derivatives are crucial for the development of radiolabeling agents for positron emission tomography (PET) and other radioimaging techniques. The ability to selectively attach a radiolabel to a biomolecule allows for non-invasive in vivo imaging and tracking.
18F-Labeling: Fluorine-18 (¹⁸F) is a commonly used positron-emitting radionuclide. A heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, has been synthesized to facilitate the ¹⁸F-labeling of thiol-containing biomolecules. nih.govresearchgate.net This linker allows for a two-step labeling process where 4-[¹⁸F]fluorobenzaldehyde is first prepared and then coupled to the aminooxy group of the linker. The resulting maleimide-containing ¹⁸F-labeling agent can then react with thiols on molecules like peptides and oligonucleotides. nih.govresearchgate.net This method has been shown to successfully label glutathione (B108866) and a thiol-functionalized oligodeoxynucleotide. nih.govresearchgate.net
Tritium-Labeling: Tritium (³H) is a beta-emitting isotope used in various biomedical research applications, including pharmacokinetics and receptor binding studies. nih.govresearchgate.net An efficient method has been developed for the tritium-labeling of N-substituted maleimides that contain a hydroxyl functionality. nih.govacs.orgbath.ac.uk This multi-step process involves the O-methylation of the hydroxyl group using [³H]methyl nosylate, resulting in tritium-labeled maleimide derivatives with high specific activity. nih.govacs.orgbath.ac.uk These labeled maleimides can then be conjugated to thiol-containing biomolecules for in vitro or in vivo studies. nih.govacs.org
| Isotope | Maleimide-based Agent | Labeling Strategy | Application | Reference |
|---|---|---|---|---|
| ¹⁸F | N-[4-[(4-[¹⁸F]fluorobenzylidene)aminooxy]butyl]maleimide | Coupling of ¹⁸F-fluorobenzaldehyde to a maleimide linker | PET imaging of thiol-containing biomolecules | nih.govresearchgate.net |
| ³H | Tritiated N-hydroxyalkyl maleimides | O-methylation with [³H]methyl nosylate | Mechanistic in vitro and in vivo studies | nih.govacs.orgbath.ac.uk |
The specific reactivity of the maleimide group makes this compound and its derivatives excellent candidates for the construction of biosensors. axispharm.com These biosensors can be designed to detect a wide range of biomolecules with high sensitivity and selectivity.
The development of electrochemical biosensors often involves the use of nanomaterials to enhance signal transduction. frontiersin.org Maleimide chemistry can be employed to immobilize biorecognition elements, such as antibodies or enzymes, onto the surface of these nanomaterials.
As mentioned previously, a self-enhanced electrochemiluminescence immunosensor for the detection of laminin was developed using a derivative of N-(aminobutyl)-N-(ethylisoluminol). nih.gov This demonstrates the potential of maleimide-based compounds in creating highly sensitive detection platforms. The principle of using maleimides to attach probes to biomolecules is a foundational concept in the development of various detection assays. axispharm.com
Immobilization and Surface Functionalization of Biomolecules
The ability to attach biomolecules to solid surfaces is fundamental for a variety of applications, including microarrays, biosensors, and diagnostic devices. Maleimide chemistry provides a robust method for the covalent immobilization of thiol-modified biomolecules.
The immobilization of single-stranded DNA (ssDNA) onto surfaces is a key step in the fabrication of DNA microarrays, which are used for gene expression analysis, genotyping, and diagnostics. Thiol-modified oligonucleotides can be covalently attached to surfaces that have been functionalized with maleimide groups. uci.eduglenresearch.comrsc.org
One approach involves a heterobifunctional linker that has a maleimide group at one end and a group that can bind to the surface at the other. For example, a linker with a maleimide group and a triethoxysilyl group can be used to immobilize thiol-modified DNA onto a glass surface. nih.gov The triethoxysilyl group reacts with the glass, leaving the maleimide group available to react with the thiol-modified DNA. nih.gov This method creates a stable thioether linkage, ensuring that the DNA is securely attached to the surface for subsequent hybridization experiments. nih.gov
Maleimide-Functionalized Hydrogels for Cell Culture and Tissue Engineering
Maleimide-functionalized hydrogels are extensively utilized in biomedical applications due to their capacity to form three-dimensional (3D) structures that mimic the native extracellular matrix (ECM), thereby supporting cellular functions. mdpi.comnih.gov The maleimide group is particularly valuable because it readily reacts with thiol-containing molecules, such as cysteine-terminated peptides or thiolated crosslinkers, via a Michael addition reaction. mdpi.comnih.gov This specific and efficient conjugation chemistry allows for the creation of hydrogels under mild, cell-friendly conditions, making them ideal for encapsulating cells and for in situ gelation. nih.govmdpi.com
Natural polymers like hyaluronic acid (HA) and dextran (B179266) are frequently modified with maleimide groups to create hydrogels for cell culture and tissue engineering. mdpi.comnih.gov While these polysaccharides are biocompatible and biodegradable, they often lack the intrinsic biological signals necessary for cell adhesion and function. mdpi.comnih.gov Functionalization with maleimide moieties enables the covalent attachment of bioactive molecules, such as the arginine-glycine-aspartic acid (RGD) peptide sequence, which promotes cell adhesion by binding to cell surface integrins. mdpi.comnih.gov
In one study, hyaluronic acid was modified with maleimide groups (HA-Mal) to create a simplified ECM-mimicking microenvironment for 3D liver cell culture. nih.gov The HA-Mal hydrogel was crosslinked using a di-thiol polyethylene (B3416737) glycol (PEG) and could be functionalized with RGD peptides. nih.gov The incorporation of RGD peptides led to increased cell-matrix interactions, with hepatic stellate cells showing enhanced spreading and elongation. nih.gov Similarly, dextran-based hydrogels functionalized with both tyramine (B21549) and maleimide groups (DexTA–Mal) have been developed. mdpi.comnih.gov These hydrogels support high cell viability for encapsulated human mesenchymal stem cells (hMSCs) and can be tuned to guide cell differentiation, such as adipogenesis. mdpi.comnih.gov
The physical properties of these hydrogels, such as stiffness and gelation time, can be precisely controlled by adjusting factors like the concentration of the crosslinker. mdpi.comnih.gov This tunability is crucial, as matrix stiffness is a key regulator of cellular behavior. The rapid and UV-light-free crosslinking kinetics of maleimide-thiol reactions are a significant advantage for clinical applications where in situ formation of the hydrogel in the presence of cells and tissues is required. mdpi.com
| Hydrogel Base | Functionalization | Crosslinker | Bioactive Moiety | Cell Type | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Hyaluronic Acid (HA) | Maleimide (Mal) | di-thiol PEG | RGD peptide | Hepatic Stellate Cells (LX-2), Hepatocyte-like Cells (HepG2) | RGD incorporation increased cell spreading and elongation of LX-2 cells. | nih.gov |
| Dextran (Dex) | Tyramine (TA) and Maleimide (Mal) | Enzymatic (HRP/H₂O₂) | RGD peptide | Human Mesenchymal Stem Cells (hMSCs) | High cell viability (>88% on day 1); supported adipogenic differentiation. | mdpi.comnih.gov |
| Hyaluronic Acid (HA) and Gelatin | Maleimide (Mal) | di-thiol PEG | Not specified | Human Dermal Fibroblasts, Keratinocytes | Demonstrated rapid, UV-free crosslinking and biocompatibility. | mdpi.com |
| Polyethylene Glycol (PEG) | Maleimide (4-arm PEG-Mal) | MMP-degradable peptide | RGD peptide | Human Intestinal Enteroids | Supported enteroid emergence and growth from single cells, reducing dependency on Matrigel. | gatech.edu |
Studies on Nonenzymatic Cysteine Modification
The selective, nonenzymatic modification of cysteine residues in proteins and peptides is a cornerstone of bioconjugation chemistry. nih.govnih.gov Among the various chemical groups used for this purpose, the maleimide moiety stands out due to its high reactivity and specificity towards the thiol (sulfhydryl) group of cysteine. nih.govaxispharm.com The reaction proceeds via a Michael-type addition, where the nucleophilic thiol attacks one of the activated double bond carbons of the maleimide ring, resulting in the formation of a stable thioether linkage. axispharm.com This reaction is efficient under physiological conditions (neutral pH) and is chemoselective for cysteines over other amino acid side chains. nih.govnih.gov
The unique nucleophilicity and relatively low natural abundance of cysteine make it an ideal target for site-selective protein modification. nih.gov Proteins that lack a native cysteine at the desired position can often be engineered using genetic techniques to introduce one, allowing for precise control over the site of conjugation. nih.gov this compound serves as a heterobifunctional linker in such applications; its maleimide group targets a cysteine residue, while its aminobutyl group can be used for further conjugation or to alter the physicochemical properties of the target molecule. axispharm.com
This specific cysteine-maleimide chemistry is widely employed in various research areas:
Protein Labeling: Fluorescent dyes, biotin, or other reporter tags functionalized with a maleimide group can be attached to proteins via cysteine residues to study protein localization, dynamics, and interactions. nih.gov
Antibody-Drug Conjugates (ADCs): In the development of ADCs, potent cytotoxic drugs are linked to monoclonal antibodies that target tumor cells. Maleimide chemistry is frequently used to attach the drug-linker complex to cysteine residues within the antibody. semanticscholar.org
Peptide and Protein Cyclization: Introducing maleimide and thiol groups into a peptide sequence can allow for intramolecular cyclization, which can enhance stability and biological activity.
Surface Immobilization: Proteins can be immobilized onto surfaces functionalized with maleimide groups, a technique used in the development of biosensors and protein microarrays. axispharm.com
While the cysteine-maleimide linkage is generally stable, studies have shown that N-aryl maleimides can form conjugates that are more resistant to undesirable thiol exchange reactions compared to their N-alkyl counterparts, a property that can enhance the stability of bioconjugates like ADCs in vivo. semanticscholar.orgmdpi.com
| Maleimide Reagent Type | Target Molecule | Application | Key Characteristic of Reaction | Reference |
|---|---|---|---|---|
| N-(1-Anilinonaphthyl-4)maleimide (ANM) | Egg Albumin | Fluorescent labeling | Reacts selectively with thiols to yield a strongly fluorescent product. | nih.gov |
| N-Aryl Maleimides | N-acetyl-L-cysteine (model) | Bioconjugation | Reacted efficiently; resulting conjugate ring hydrolysis occurred instantaneously, minimizing thiol exchange. | mdpi.com |
| General Maleimides | Proteins and Peptides | General Cysteine Modification | Forms a stable thioether bond via Michael addition under physiological conditions. | nih.govaxispharm.com |
| N-phenylmaleimide Drug-Linkers | Antibodies | Antibody-Drug Conjugates (ADCs) | Resulting ADCs showed improved stability and therapeutic efficacy in mouse tumor models. | semanticscholar.org |
N 4 Aminobutyl Maleimide in Polymer Science and Materials Research
Copolymerization and Polymer Functionalization
The dual functionality of N-(4-aminobutyl)maleimide makes it a valuable monomer for both introducing reactive sites along a polymer chain and for subsequent functionalization. The maleimide (B117702) group can readily undergo copolymerization, while the aminobutyl group provides a handle for further chemical modifications.
This compound has been successfully incorporated into alternating copolymers, notably with monomers like styrene (B11656) and its derivatives. A key example is the synthesis of copolymers containing Polyhedral Oligomeric Silsesquioxane (POSS) nanoparticles. mdpi.comnih.gov
In one study, a 2-aminobutyl maleimide isobutyl POSS (MIPOSS-NHBu) monomer was synthesized and subsequently copolymerized with styrene and 4-acetoxystyrene via free radical polymerization. mdpi.comnih.gov This resulted in the formation of poly(styrene-alt-2-aminobutyl maleimide isobutyl POSS) [poly(S-alt-MIPOSS-NHBu)] and poly(4-acetoxystyrene-alt-2-aminobutyl maleimide isobutyl POSS) [poly(AS-alt-MIPOSS-NHBu)] copolymers. mdpi.comnih.gov The alternating nature of these copolymers is crucial for achieving specific material properties. Further modification of the poly(AS-alt-MIPOSS-NHBu) copolymer through acetoxyl hydrazinolysis yielded a poly(4-hydroxystyrene-alt-2-aminobutyl maleimide isobutyl POSS) [poly(HS-alt-MIPOSS-NHBu)] copolymer. mdpi.comnih.gov
The incorporation of the aminobutyl maleimide POSS unit was found to restrict the intramolecular motion of the polymer chain, leading to strong light emission, a phenomenon described as an "unusual emission" as the monomer itself lacks conventional fluorescent groups. mdpi.comnih.govrsc.org This highlights the potential of these copolymers in optical applications. The structures and properties of these novel POSS-containing alternating copolymers were extensively characterized using various spectroscopic and thermal analysis techniques. mdpi.comnih.gov
Table 1: Examples of this compound Containing Alternating Copolymers
| Copolymer Name | Comonomers | Key Features | Potential Applications |
| Poly(styrene-alt-2-aminobutyl maleimide isobutyl POSS) | Styrene, 2-aminobutyl maleimide isobutyl POSS | Alternating structure, POSS nanoparticle incorporation | Optical materials, sensors |
| Poly(4-acetoxystyrene-alt-2-aminobutyl maleimide isobutyl POSS) | 4-acetoxystyrene, 2-aminobutyl maleimide isobutyl POSS | Alternating structure, POSS nanoparticle incorporation, precursor for hydroxylated copolymer | Functional coatings, advanced materials |
| Poly(4-hydroxystyrene-alt-2-aminobutyl maleimide isobutyl POSS) | Derived from the above copolymer | Hydroxyl functionality, strong light emission | Optoelectronics, biomedical devices |
Crosslinking in Polymeric Systems
The maleimide group of this compound is highly reactive towards thiols, making it an excellent component for crosslinking polymeric systems. This reactivity is harnessed to create both stable, permanently crosslinked materials and dynamic, reversible networks.
Thermosetting polymers are characterized by their crosslinked network structure, which imparts high thermal and mechanical stability. compositeskn.org N-substituted maleimides, including those with aminobutyl functionalities, are utilized in the fabrication of such materials. researchgate.net The crosslinking process, often initiated by heat or radiation, transforms the initial polymer from a processable liquid or solid into a rigid, insoluble material. compositeskn.org
The maleimide group's ability to react with polyfunctional thiols via a thiol-ene reaction is a common strategy for forming crosslinked networks. researchgate.net This "click" chemistry approach is efficient and allows for the creation of thermosets with excellent thermal stability and transparency. researchgate.net The resulting crosslinked polymers find applications in areas requiring robust materials that can withstand harsh environmental conditions.
A particularly interesting application of maleimide-containing polymers is in the creation of reversible polymer networks. These networks can be designed to break and reform their crosslinks in response to external stimuli, such as temperature, leading to materials with self-healing capabilities. The Diels-Alder reaction, a cycloaddition between a diene (like furan) and a dienophile (like maleimide), is a widely employed reversible reaction for this purpose. nih.govresearchgate.netmdpi.com
At elevated temperatures, the reverse or retro-Diels-Alder reaction occurs, breaking the crosslinks and allowing the material to flow or be reprocessed. nih.govnih.gov Upon cooling, the forward Diels-Alder reaction takes place, reforming the network structure. nih.gov This thermoreversible behavior is a key feature of these dynamic materials. nih.govmdpi.com The stoichiometry between the furan and maleimide groups is a critical parameter that influences the thermomechanical properties and viscoelastic behavior of the resulting network. mdpi.com
Table 2: Diels-Alder Based Reversible Networks
| Diene | Dienophile | Stimulus for Reversibility | Key Property |
| Furan-functionalized polymers | Maleimide-functionalized polymers (including those with aminobutyl groups) | Temperature | Self-healing, reprocessability |
| Anthracene-functionalized polymers | Maleimide-functionalized polymers | Temperature, Mechanical Stress | High-temperature stability, self-mending |
Surface Energetics and Interfacial Studies
The chemical composition and arrangement of polymer chains at a surface dictate its energy and how it interacts with its environment. Copolymers containing this compound can be designed to control these surface properties.
Maleimide copolymers have been studied for their effect on surface energetics. By incorporating different side chains, the solid surface tension of thin films can be precisely tuned. For instance, studies on alternating maleimide copolymers with either alkyl or fluorinated side chains have shown that the nature of the side chain significantly impacts the surface energy. acs.orgacs.org
The alternating substitution pattern in these copolymers can lead to specific side-chain organizations that influence how the surface interacts with liquids, as determined by contact angle measurements. acs.orgacs.org For example, fluorinated side chains tend to result in lower solid surface tensions compared to their alkyl counterparts. acs.orgacs.org This ability to tailor surface properties is crucial for applications such as coatings, where controlling wettability and adhesion is important. The maleimide group, particularly when functionalized with an aminobutyl chain, provides a versatile anchor point for attaching these various side chains, thereby enabling a wide range of surface modifications.
Nanoparticle Surface Engineering with Maleimides
The surface functionalization of nanoparticles is a critical step in tailoring their interaction with biological systems for applications ranging from drug delivery to bioanalysis. Maleimide chemistry, particularly the thiol-maleimide "click" reaction, has emerged as a robust and widely utilized strategy for engineering the surface of nanoparticles. acs.orgnih.gov This method's popularity stems from the high efficiency and specificity of the Michael addition reaction between a maleimide group and a thiol (sulfhydryl) group, which forms a stable thioether bond under mild, often biological, conditions. researchgate.net
A common approach involves modifying nanoparticle surfaces to present accessible maleimide groups. These activated nanoparticles can then be conjugated with virtually any thiol-containing molecule, such as peptides, proteins, or small-molecule drugs. researchgate.netwilhelm-lab.com For instance, gold nanoparticles (AuNPs) can be functionalized in a single, rapid step (approximately 30 minutes) using a hetero-bifunctional poly(ethylene glycol) (PEG) linker. acs.orgwilhelm-lab.com This linker possesses an orthopyridyl disulfide (OPSS) group at one end, which binds to the gold surface, and a terminal maleimide group at the other, which is available for subsequent conjugation. acs.orgwilhelm-lab.com This technique allows for precise control over the surface chemistry, enabling the fabrication of nanoparticles with specific charges and functionalities designed to modulate cellular uptake. acs.org
Research on poly(lactic-co-glycolic acid) (PLGA) nanoparticles has provided detailed insights into optimizing the maleimide-thiol conjugation process. nih.gov A comprehensive study on conjugating the cRGDfK peptide and an 11A4 nanobody to maleimide-functionalized PLGA nanoparticles revealed key parameters influencing reaction efficiency. nih.gov
| Parameter | Optimal Condition | Conjugation Efficiency |
| Ligand | cRGDfK peptide | 84 ± 4% |
| Maleimide:Thiol Ratio | 2:1 | |
| Reaction Time | 30 minutes | |
| Buffer | 10 mM HEPES, pH 7.0 | |
| Ligand | 11A4 nanobody | 58 ± 12% |
| Maleimide:Protein Ratio | 5:1 | |
| Reaction Time | 2 hours | |
| Buffer | PBS, pH 7.4 |
Table 1: Optimized conditions for maleimide-thiol conjugation on PLGA nanoparticles. nih.gov
The stability of the maleimide group is also a critical factor. Storing maleimide-functionalized nanoparticles at 4°C for 7 days resulted in only a ~10% loss of reactivity, whereas storage at 20°C led to a nearly 40% decrease in reactivity over the same period. nih.gov These findings underscore the importance of optimizing reaction and storage conditions to maximize conjugation efficiency and ensure the reproducibility of nanoparticle surface engineering. nih.gov This level of control is essential for the rational design of nanomaterials for targeted therapeutic and diagnostic applications. acs.orgresearchgate.net
Development of Functional Polymeric Materials
The incorporation of the maleimide moiety into polymer structures is a powerful strategy for developing advanced functional materials. specificpolymers.com The electron-deficient double bond of the maleimide ring makes it highly reactive and versatile, capable of participating in a range of chemical reactions. specificpolymers.com This reactivity allows for the fabrication of "clickable" polymeric materials that can be easily modified post-polymerization to introduce specific functionalities. nih.gov Key reactions involving the maleimide group include Michael additions with nucleophiles like thiols, Diels-Alder reactions where it acts as a dienophile, and various radical and anionic polymerizations. specificpolymers.com
This chemical versatility has led to the development of high-performance macromolecular systems, including:
Self-Healing Materials: The thermoreversible nature of the Diels-Alder reaction between a furan (diene) and a maleimide (dienophile) is exploited to create self-healing polymer networks. When damaged, the material can be healed by applying heat, which reverses the Diels-Alder bonds (retro-Diels-Alder), allowing the polymer chains to flow and rebond upon cooling. specificpolymers.com
High-Temperature Thermosets: Bismaleimide resins are known for their exceptional thermal stability, making them crucial components in advanced composites for the aerospace and electronics industries. lew.ropmarketresearch.com These materials maintain their structural integrity at high operating temperatures.
UV-Curable Materials: Maleimides can undergo photopolymerization, often without the need for a photoinitiator. This property is advantageous for developing solvent-free, energy-efficient, and fast-curing coatings and adhesives. specificpolymers.com
The synthesis of maleimide-containing polymers has historically been challenging due to the high reactivity of the double bond. nih.gov A successful strategy to overcome this involves using a Diels-Alder/retro-Diels-Alder sequence to temporarily "protect" the maleimide group during polymerization, allowing for the creation of well-defined functional polymers. nih.gov This approach has expanded the scope of maleimide-based functional materials, enabling precise control over polymer architecture and properties.
Polymers with Intrinsic Antimicrobial Activity (related maleimide derivatives)
The maleimide scaffold is a promising platform for the development of polymers with inherent antimicrobial properties. researchgate.netnih.gov The lipophilic and neutral characteristics of the maleimide moiety may facilitate its penetration of biological membranes. cognizancejournal.com By synthesizing polymers that incorporate maleimide derivatives, researchers can create materials that actively combat microbial growth, a critical need in medical devices, healthcare products, and water purification systems. cognizancejournal.comirphouse.com
One approach involves the synthesis of polymerizable monomers containing both a maleimide group and a known antimicrobial agent. For example, maleimide derivatives have been conjugated with various drugs and then polymerized. cognizancejournal.comresearchgate.net The resulting polymers have been shown to exhibit significant antibacterial activity against pathogenic strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). cognizancejournal.comresearchgate.net
A study by Reddy et al. involved the synthesis of the monomer N-[4-sulfamido-N-(5-methyl-3-isoxazolyl)phenyl]maleimide (SMPM) by reacting maleic anhydride (B1165640) with a sulfa drug. acs.org This monomer was then polymerized. The antimicrobial activity of these maleimide-containing polymers demonstrates their potential as a basis for new functional materials designed to prevent microbial contamination. irphouse.comacs.org
| Polymer Derivative | Target Microorganism | Result |
| Polymaleimide with Sulfamethizole | Bacillus subtilis (G+) | Excellent Inhibition |
| Escherichia coli (G-) | Excellent Inhibition | |
| Polymaleimide with Mesalazine | Staphylococcus aureus | Effective Inhibition (32 mm zone) |
| Escherichia coli | Effective Inhibition | |
| Poly(N-[(4-Chloro, 2-(Phenylcarbonyl) phenyl] maleimide) | Gram-positive bacteria | Excellent Activity |
| Gram-negative bacteria | Excellent Activity |
Table 2: Examples of Antimicrobial Activity in Maleimide-Containing Polymers. cognizancejournal.comirphouse.comresearchgate.net
The mechanism of action for these polymers can be multifaceted. The polymer itself may disrupt bacterial cell membranes, or it can act as a carrier that releases a conjugated antimicrobial agent in a controlled manner. cognizancejournal.comekb.eg The development of such polymers represents a significant advancement over materials that are simply blended with biocides, as covalently linking the active agent can lead to enhanced stability, reduced toxicity, and a longer functional lifetime. acs.org
Mechanistic and Kinetic Studies of Maleimide Reactions
Kinetics of Thiol-Maleimide Addition
The reaction between a maleimide (B117702) and a thiol is a form of Michael addition, a widely utilized bioconjugation method that creates a stable succinimidyl thioether linkage. nih.gov This reaction is highly efficient due to the electron-deficient nature of the maleimide's carbon-carbon double bond, which is activated by the two adjacent carbonyl groups, and the release of ring strain upon formation of the thioether. nih.gov The active nucleophile in this reaction is the thiolate anion (RS⁻), meaning the reaction kinetics are heavily dependent on the pH of the medium and the pKa of the thiol. nih.govmdpi.com
The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. researchgate.net At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than its reaction with amines. researchgate.net However, as the pH increases above 7.5, the competitive reaction with primary amines, such as the one present on the butyl chain of N-(4-aminobutyl)maleimide, becomes more significant. researchgate.net In highly polar solvents like water, DMSO, or DMF, the reaction can proceed without a catalyst because the solvent facilitates the formation of the reactive thiolate ion. researchgate.net
| Factor | Effect on Reaction Rate | Mechanism |
|---|---|---|
| Increasing pH (from 6.5 to 7.5) | Increases | Increases concentration of the reactive thiolate anion. nih.govmdpi.com |
| Decreasing pH (below 6.5) | Decreases | Shifts equilibrium from thiolate back to the less reactive thiol. nih.govnih.gov |
| Thiol pKa | Influences | Lower pKa thiols form thiolate anions more readily at a given pH, increasing the rate. nih.gov |
| Solvent Polarity | Influences | Highly polar solvents can stabilize the thiolate ion, promoting the reaction. researchgate.net |
| Base Catalyst (e.g., TEOA) | Increases | Actively deprotonates the thiol to generate the more nucleophilic thiolate. nih.gov |
| Reactant Concentration | Decreases | Lower concentration slows the rate of bimolecular reaction. nih.govnih.gov |
Mechanistic Pathways of Maleimide Polymerization
Maleimides, including functionalized derivatives like this compound, can undergo polymerization through several mechanistic pathways, primarily involving either nucleophilic addition or radical-mediated crosslinking. These processes result in polymers with distinct properties and structures.
Nucleophilic Addition Polymerization: This pathway involves the Michael addition of a nucleophile across the maleimide's double bond. In the context of this compound, if a multifunctional nucleophile like a diamine or dithiol is used, a step-growth polymerization can occur. For instance, the primary amine of one this compound molecule could theoretically add to the maleimide ring of another, leading to chain formation. However, distinguishing this succinimide (B58015) formation from that caused by radical crosslinking can be difficult with techniques like FTIR spectroscopy alone; NMR spectroscopy is often required for definitive structural analysis. nih.gov
Radical Crosslinking Polymerization: Maleimides are highly susceptible to free-radical polymerization. This can be initiated using a standard radical initiator or, notably, through photopolymerization, often without the need for a photoinitiator. nih.govresearchgate.net In this photo-initiated mechanism, the maleimide itself can absorb UV light and form a radical anion via electron transfer, which then initiates the polymerization cascade. nih.govresearchgate.net This process is rapid and can be performed at ambient temperature without solvents, making it a sustainable method for creating cross-linked polymer networks. researchgate.net When bifunctional maleimides are polymerized via a radical mechanism, the resulting polymers are typically cross-linked and insoluble in organic solvents. mdpi.comnih.gov Maleimides can also be copolymerized with other vinyl monomers, such as styrenes, where the maleimide often acts as an electron acceptor in an electron-donor/acceptor polymerization scheme. nih.gov
Factors Influencing Conjugate Stability and Reversibility
While the thiol-maleimide reaction forms a seemingly stable thioether bond, the resulting succinimidyl thioether (SITE) adduct is susceptible to degradation and reversal through several pathways, which impacts the long-term stability of the conjugate. researchgate.netresearchgate.net
The primary pathway for instability is a retro-Michael reaction, which regenerates the original thiol and maleimide. mdpi.comresearchgate.net This reversibility makes the conjugate susceptible to thiol exchange, where the maleimide moiety can be transferred to other available thiols, such as the highly abundant glutathione (B108866) in biological systems. researchgate.netdoaj.org This can lead to the loss of a conjugated payload from its target, compromising its intended function. researchgate.net
A key factor governing the stability of the conjugate is the N-substituent on the maleimide ring. researchgate.netnih.gov The stability of the adduct can be dramatically enhanced by the hydrolysis of the succinimide ring, which opens to form one of two isomeric succinamic acid thioethers (SATEs). researchgate.net This ring-opened structure is highly resistant to the retro-Michael reaction, effectively locking the conjugate and preventing thiol exchange. researchgate.netresearchgate.net The half-lives of these stabilized, ring-opened products can exceed two years. researchgate.netrsc.org
The rate of this stabilizing hydrolysis is strongly influenced by the electronic properties of the N-substituent. Electron-withdrawing groups on the nitrogen atom accelerate the rate of hydrolysis. researchgate.netnih.govrsc.org For this compound, the primary amino group is particularly relevant. At physiological pH (7.4), this amine will be protonated, acting as a potent electron-withdrawing group through an inductive effect. researchgate.net Studies on the closely related N-aminoethylmaleimide have shown that its thiol adduct hydrolyzes approximately 500- to 750-fold faster than adducts of simple N-alkyl maleimides. researchgate.net This suggests that conjugates of this compound would also undergo rapid, stabilizing hydrolysis. The rate of hydrolysis is also dependent on pH, increasing under more basic conditions. nih.gov
| N-Substituent on Maleimide-Thiol Adduct | Relative Hydrolysis Rate (t₁/₂) at pH 7.4, 37°C | Primary Instability Pathway |
|---|---|---|
| N-ethyl | ~200-300 hours | Retro-Michael / Thiol Exchange researchgate.net |
| N-phenyl | 1.5 hours | Hydrolysis / Thiol Exchange nih.gov |
| N-(aminoethyl) (protonated) | ~0.4 hours | Rapid Hydrolysis researchgate.net |
| N-carboxamidomethyl | ~4-6 hours | Hydrolysis researchgate.net |
Other factors can also influence conjugate stability. For peptides where the maleimide is conjugated to an N-terminal cysteine, an intramolecular rearrangement can occur where the N-terminal amine attacks the succinimide ring, forming a six-membered thiazine (B8601807) structure. mdpi.com This rearrangement is pH-dependent and represents an alternative stability pathway. mdpi.com
Redox-Status Assessment in Biological Systems (related compounds)
Maleimides are powerful chemical probes used to assess the redox status of biological systems. nih.gov The cellular redox environment is critical for normal function and is largely maintained by the balance between reduced and oxidized forms of thiols, with the glutathione (GSH) and glutathione disulfide (GSSG) couple being a primary regulator. mdpi.comnih.gov An imbalance in this ratio is indicative of oxidative stress, which is implicated in numerous diseases. nih.gov
The utility of maleimides in this context stems from their high reactivity and selectivity towards the reduced form of thiols (sulfhydryl groups, -SH) on molecules like GSH and cysteine residues within proteins. researchgate.netthermofisher.com By reacting with and "capping" these free thiols, maleimide-based reagents can effectively trap the cellular thiol pool in its reduced state at the moment of cell lysis, preventing post-sampling auto-oxidation and allowing for accurate quantification. nih.gov
Various N-substituted maleimides are employed for this purpose. For example, N-ethylmaleimide (NEM) is widely used to alkylate free thiols. In sophisticated mass spectrometry-based methods, different isotopologues of NEM are used to separately label the initially reduced GSH pool and the GSSG pool (after its chemical reduction back to GSH), allowing for precise determination of the GSH/GSSG ratio in clinical samples. nih.gov
Furthermore, maleimides functionalized with reporter groups, such as fluorophores (e.g., Cy3-maleimide or fluorescein-5-maleimide), serve as probes to visualize and quantify the redox state. researchgate.netnih.gov In these applications, the probe labels proteins containing reduced cysteine residues. The fluorescence intensity is then proportional to the amount of reduced protein thiols, providing a direct measure of the redox state. researchgate.net This principle is the basis for techniques like redox differential in-gel electrophoresis (redox-DIGE), where two samples are labeled with different fluorescent maleimides to directly compare the oxidation state of their respective proteomes. nih.gov While this compound is not commonly cited as a primary redox probe, its fundamental maleimide reactivity is identical to that of the probes used. The terminal amine could potentially serve as a handle for subsequent attachment of a reporter molecule after the maleimide has reacted with a target thiol.
Advanced Analytical Methodologies in N 4 Aminobutyl Maleimide Research
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the purification of N-(4-aminobutyl)maleimide and for the analysis of complex reaction mixtures. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and its bioconjugates. biosyn.com Reversed-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed.
This technique is invaluable for several purposes:
Purity Assessment: HPLC can separate this compound from starting materials, byproducts, and degradation products, allowing for accurate quantification of its purity.
Reaction Monitoring: The progress of conjugation reactions, such as the reaction of the maleimide (B117702) with a thiol-containing peptide or protein, can be monitored over time. nih.govnih.gov By taking aliquots from the reaction mixture, HPLC can track the consumption of the reactants and the formation of the desired product. nih.gov
Stability Studies: HPLC is used to study the stability of both the maleimide linker and the resulting thioether conjugate. For example, it can be used to analyze the rate of maleimide hydrolysis to the corresponding maleamic acid or the potential for retro-Michael reactions in the conjugate. raineslab.com
Detection is typically performed using a UV-Vis detector, as the maleimide ring possesses a chromophore that absorbs UV light.
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic size in solution. nih.gov The stationary phase consists of porous particles. Larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores, extending their path and causing them to elute later. nih.gov
While HPLC is used to analyze the small molecule linker itself, SEC is the primary method for analyzing and purifying the macromolecular conjugates formed using this compound. For example, when a protein is labeled with a drug molecule using this linker, SEC is critical for:
Purification: Separating the final protein conjugate from unreacted small molecules, such as excess linker or drug. raineslab.comvectorlabs.com
Aggregate Analysis: Quantifying the presence of dimers, trimers, and higher-order aggregates in the final bioconjugate product, which is a critical quality attribute for therapeutic proteins. nih.gov
Confirmation of Conjugation: Observing a shift in retention time compared to the unconjugated protein can provide initial evidence of successful conjugation, although this is typically confirmed with mass spectrometry.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a family of electrokinetic separation methods performed in sub-millimeter diameter capillaries. In its various modes, CE offers high-resolution separation of both charged and neutral molecules with minimal sample consumption and solvent waste.
One powerful mode of CE is Micellar Electrokinetic Chromatography (MEKC), which utilizes surfactants added to the buffer at concentrations above their critical micelle concentration to form micelles. nih.gov This creates a pseudo-stationary phase, allowing for the separation of neutral molecules based on their partitioning between the micelles and the aqueous buffer. nih.govkapillarelektrophorese.comscispace.com This technique is particularly relevant for analyzing derivatives of this compound.
A notable study demonstrated a highly sensitive method for analyzing biogenic amines by coupling MEKC with chemiluminescent (CL) detection. nih.gov In this research, biogenic amines were derivatized with N-(4-aminobutyl)-N-ethylisoluminol (ABEI), a compound structurally analogous to this compound, differing in the reactive head group. The ABEI-derivatized amines were then separated using MEKC and detected with a high-sensitivity luminol-hydrogen peroxide chemiluminescence system. nih.gov The method achieved excellent detection limits for several amino acids, demonstrating the power of combining CE's separation efficiency with sensitive detection. nih.gov This approach serves as a strong model for how this compound-derivatized molecules could be analyzed, leveraging the separation capabilities of MEKC for complex mixtures.
While CE is a powerful tool, potential artifacts must be considered. For instance, studies using the related compound N-ethylmaleimide (NEM) in non-reduced CE-SDS analysis of proteins have shown that NEM can cause artifact peaks by reacting with lysine residues, which increases the protein's molecular weight and alters its electrophoretic mobility. nih.gov
| Analyte (ABEI-derivatized) | Detection Limit (S/N=3) | Reference |
|---|---|---|
| Glycine | 0.030 µmol/L | nih.gov |
| Proline | 0.23 µmol/L | nih.gov |
| Phenylalanine | 0.21 µmol/L | nih.gov |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an indispensable tool for the structural characterization of this compound conjugates. nih.gov It provides precise mass measurements, allowing for the confirmation of successful conjugation and the identification of modifications or degradation products. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for analyzing biomolecules. nih.gov
A critical area of research in maleimide chemistry is the stability of the thiosuccinimide linkage formed upon reaction with a thiol. MS-based studies have revealed that this linkage can be susceptible to degradation under certain conditions. MALDI-MS analysis, in particular, can induce cleavage of the C-S bond in the thiosuccinimide ring, leading to the detection of the individual constituent peptides. researchgate.netosaka-u.ac.jp
Furthermore, the thiosuccinimide adduct can undergo rearrangement to form a more stable, isobaric thiazine (B8601807) structure. researchgate.netosaka-u.ac.jp MALDI-MS/MS provides a robust method to differentiate between these forms. The thiosuccinimide linker yields characteristic fragment ions via a 1,4-elimination pathway, whereas the stable thiazine form does not produce these fragments. researchgate.netosaka-u.ac.jp Additionally, the hydrolyzed form of the thiosuccinimide linker can also be cleaved during MS/MS analysis, yielding specific fragment ions that aid in the reliable identification of conjugation sites. nih.govresearchgate.net
Researchers have also used MS to find that maleimide-alkylated peptides can be unintentionally oxidized or hydrolyzed during standard sample preparation steps for proteomic studies, such as gel electrophoresis. proteomics.com.auresearchgate.net These modifications, which include mass increases of +16 Da (oxidation) and +18 Da (hydrolysis), can complicate analysis and reduce the signal of the desired conjugate, but they are readily identifiable by MS. proteomics.com.auresearchgate.net
| Linker Form | Behavior under MALDI-MS | Characteristic MS/MS Fragmentation | Reference |
|---|---|---|---|
| Thiosuccinimide | Susceptible to partial cleavage at the C-S bond | Yields fragment ions via 1,4-elimination | researchgate.netosaka-u.ac.jp |
| Thiazine (isobaric) | Stable, detected as intact (M+H)+ ions | Cleavage at the newly formed pseudo-peptide bond | researchgate.netosaka-u.ac.jp |
| Hydrolyzed Thiosuccinimide | Susceptible to cleavage | Cleavage of the pseudo-peptide bond within the linker | nih.govresearchgate.net |
Chemiluminescence (CL) and Electrochemiluminescence (ECL) Based Detection
Chemiluminescence (CL) and Electrochemiluminescence (ECL) are highly sensitive detection methods based on the emission of light from a chemical reaction. These techniques are widely used in immunoassays and other biological assays due to their high signal-to-noise ratios and broad dynamic ranges.
The compound N-(4-aminobutyl)-N-ethylisoluminol (ABEI) is a key luminophore in many CL and ECL systems. ABEI contains the same N-(4-aminobutyl) functional group as this compound and serves as an excellent model for its detection potential. The primary amine on ABEI allows it to be easily coupled to proteins and other molecules, creating labels for highly sensitive detection. moleculardepot.comresearchgate.net Similarly, the maleimide group of this compound can be used to covalently attach the aminobutyl-containing luminophore structure to thiol-containing molecules, thereby rendering them detectable in CL/ECL assays.
A novel ECL sandwich-type immunosensor for human immunoglobulin G (hIgG) was developed using ABEI for labeling. nih.gov In this system, ABEI-labeled antibodies were used to generate an ECL signal proportional to the concentration of hIgG. The assay demonstrated high sensitivity and a linear detection range from 5.0 to 100 ng/mL. nih.gov Another ECL flow-injection analysis system was developed that could detect ABEI down to 6 fmol. nih.gov When applied to an immunoassay for hIgG, this system had a detection limit of 80 pg/mL. nih.gov These findings highlight the exceptional sensitivity that can be achieved by using ABEI-based labels, a potential application for this compound as a CL/ECL labeling reagent.
| Assay Type | Analyte | Detection Range | Limit of Detection (S/N=3) | Reference |
|---|---|---|---|---|
| ECL Sandwich Immunosensor | Human IgG | 5.0 - 100 ng/mL | 1.68 ng/mL | nih.gov |
| ECL Flow-Injection Immunoassay | Human IgG | 80 pg/mL - 1.3 ng/mL | 80 pg/mL (S/N=2) | nih.gov |
| ECL Flow-Injection Analysis | ABEI | 6 fmol - 25 pmol | 6 fmol (S/N=2) | nih.gov |
Fluorescence Polarization Assays
Fluorescence Polarization (FP) is a solution-based technique used to monitor molecular interactions in real-time. springernature.com The principle relies on the observation that when a small, fluorescently labeled molecule is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. nih.gov However, if this molecule binds to a much larger partner (e.g., a protein), its rotational motion is slowed, and the emitted light remains more polarized. nih.govbmglabtech.com This change in polarization is directly proportional to the fraction of the fluorescent molecule that is bound.
This compound is well-suited to serve as a linker in FP assays. The maleimide group can react specifically with a cysteine residue on a protein, while the aminobutyl group can be used to attach a small molecule of interest. This strategy allows for the study of the interaction between the small molecule and a binding partner.
In a typical competitive FP assay format, a fluorescent tracer (a known ligand for the target protein) is displaced by an unlabeled competitor compound. bmglabtech.com The displacement of the fluorescent tracer from the large protein results in a decrease in fluorescence polarization, which can be measured to determine the binding affinity of the competitor. nih.gov For example, FP assays have been successfully developed using proteins labeled with fluorophores via maleimide linkers to study protein-protein interactions, yielding dissociation constants (Kd) in the nanomolar range. nih.gov
| Scenario | Molecular State | Rotational Speed | Expected FP Value | Reference |
|---|---|---|---|---|
| Fluorescent Ligand Only | Small molecule, unbound | Fast | Low | bmglabtech.com |
| Fluorescent Ligand + Target Protein | Large complex, bound | Slow | High | bmglabtech.com |
| Fluorescent Ligand + Target Protein + Competitor | Small molecule, displaced and unbound | Fast | Low (decreases with competitor concentration) | nih.gov |
Future Perspectives and Emerging Research Avenues
Novel Maleimide (B117702) Reagent Design for Enhanced Bioconjugation and Stability
The traditional thiol-maleimide conjugation, while widely used, can result in unstable linkages due to a retro-Michael reaction, leading to the dissociation of the conjugate. To address this, significant research has focused on designing "next-generation maleimides" (NGMs) that form more robust bioconjugates.
One prominent strategy involves the development of maleimides that facilitate the hydrolysis of the thiosuccinimide ring to a more stable ring-opened maleamic acid form. The rate of this stabilizing hydrolysis can be significantly influenced by the substituents on the maleimide. For instance, electron-withdrawing N-substituents have been shown to greatly accelerate the rate of ring-opening, leading to conjugates with half-lives of over two years. acs.org A novel class of maleimide reagents has been developed that allows for on-demand ring-opening hydrolysis, triggered by chemical, photochemical, or enzymatic stimuli, providing temporal control over the stabilization of protein-protein conjugates. nih.gov
Another approach focuses on the design of disulfide bond re-bridging reagents. Dibromomaleimides (DBMs) and diiodomaleimides (DIMs) have emerged as effective reagents for selectively re-bridging reduced disulfide bonds in proteins, such as antibodies, yielding homogenous and stable conjugates. ucl.ac.ukucl.ac.uk Diiodomaleimides, in particular, offer rapid bioconjugation with reduced susceptibility to hydrolysis before conjugation, making them suitable for sterically hindered systems. ucl.ac.ukacs.org
Furthermore, researchers have explored alternative chemistries to stabilize the maleimide-thiol adduct. One such method involves the conjugation of maleimides with peptides or proteins possessing an N-terminal cysteine, which leads to the formation of a stable thiazine (B8601807) structure through a chemical rearrangement. nih.gov This thiazine linker exhibits increased stability at physiological pH and a significantly reduced tendency for thiol exchange reactions. nih.govresearchgate.net
The table below summarizes some of the key next-generation maleimide reagents and their features for enhanced bioconjugation.
| Reagent Class | Key Feature | Advantage | Reference |
| Dibromomaleimides (DBMs) | Disulfide bond re-bridging | Produces homogenous and stable antibody-drug conjugates (ADCs). | ucl.ac.uk |
| Diiodomaleimides (DIMs) | Rapid reaction and reduced pre-conjugation hydrolysis | Efficient for sterically hindered protein conjugations. | ucl.ac.ukacs.org |
| Dithiomaleimides (DTMs) | Attenuated reactivity | Can be used during the disulfide reduction step to minimize scrambled disulfide bonds. | ucl.ac.uk |
| Electron-withdrawing N-substituted Maleimides | Accelerated ring-opening hydrolysis | Forms highly stable, ring-opened conjugates. | acs.org |
| Maleimides for Thiazine Formation | Rearrangement with N-terminal cysteine | Creates a stable thiazine linker with reduced thiol exchange. | nih.govresearchgate.net |
| On-demand Hydrolyzing Maleimides | Triggerable ring-opening | Provides temporal control over conjugate stabilization. | nih.gov |
Advanced Materials with Programmed Functionality
The reactive nature of the maleimide group makes it an excellent functional handle for the development of advanced materials with tailored properties. By incorporating maleimide moieties into polymers, researchers can create materials with programmed functionalities for a wide range of applications, from electronics to biomedicine.
Maleimide-functionalized polymers are increasingly used in the development of self-healing materials. The principle often relies on the reversible Diels-Alder reaction between a maleimide (dienophile) and a furan (diene), which creates thermoreversible crosslinks in the polymer network. specificpolymers.com This allows the material to be healed upon thermal treatment.
In the realm of biomaterials, maleimide-functionalized hydrogels are being developed for tissue engineering applications. For example, hyaluronic acid (HA) can be modified with maleimide groups (HA-Mal) to create a platform for creating hydrogels with tunable properties. nih.gov Thiol-containing peptides, such as the cell adhesion motif RGD, can be readily incorporated into the HA-Mal matrix, and the hydrogel is formed by crosslinking with dithiol molecules. nih.gov This approach allows for the creation of biomimetic environments to study cellular responses to biochemical and physical cues. nih.gov
Maleimide-functionalized conductive polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), are being explored for the development of biosensors and bioelectronic devices. rsc.org The maleimide group serves as a convenient anchor point for the covalent attachment of biomolecules through thiol-maleimide "click" chemistry, enabling the creation of functionalized electrodes. rsc.org
Furthermore, maleimide-functionalized polymers are being designed for drug delivery applications. For instance, polycaprolactone micelles functionalized with 2,3-diiodomaleimide have been developed to quench glutathione (B108866), a molecule often overproduced in cancer cells, thereby increasing oxidative stress and promoting cancer cell death. rsc.org These micelles can also be loaded with anticancer drugs, offering a dual-action therapeutic approach. rsc.org
The following table provides examples of advanced materials incorporating maleimide functionalities.
| Material | Functional Principle | Application | Reference |
| Maleimide-Furan Polymers | Reversible Diels-Alder reaction | Self-healing materials | specificpolymers.com |
| Maleimide-Functionalized Hyaluronic Acid (HA-Mal) | Thiol-maleimide crosslinking and bio-functionalization | Tissue engineering hydrogels | nih.gov |
| Maleimide-Functionalized PEDOT | Covalent immobilization of biomolecules | Biosensors, bioelectronics | rsc.org |
| Maleimide-Functionalized Polycaprolactone Micelles | Glutathione quenching and drug encapsulation | Cancer therapy | rsc.org |
Expanding the Scope of Maleimide-Based Probes in Chemical Biology
Maleimide chemistry is a cornerstone of chemical biology, enabling the site-specific labeling and investigation of biomolecules. nih.gov Ongoing research aims to expand the repertoire of maleimide-based probes to address new challenges in understanding biological systems.
A significant area of development is in the synthesis of novel heterobifunctional linkers containing a maleimide group for the creation of probes for molecular imaging. For example, N-[4-(aminooxy)butyl]maleimide has been synthesized as a versatile linker for the development of ¹⁸F-labeled probes for positron emission tomography (PET). nih.govresearchgate.net This linker allows for the facile conjugation of the radiolabel to thiol-containing biomolecules. nih.gov
Researchers are also designing maleimide-based probes for studying protein structure and interactions in cellulo. One innovative approach utilizes the reactivity of vinyl- and trifluoromethyl-substituted thianthrenium salts (VTT) with cysteine residues to generate episulfonium ions. acs.orgacs.org This "cysteine umpolung" strategy enables the formation of cross-links between cysteine and other nucleophilic amino acids within cells, providing distance constraints for protein structure determination. acs.orgacs.org This method demonstrates rapid cellular uptake and efficient intracellular labeling, offering advantages over traditional cross-linking reagents. acs.orgacs.org
The development of maleimide-based probes with tunable properties is another active research area. For instance, dithiomaleimides are being investigated for their photochemical properties, which could enable the triggered release of conjugated molecules upon light exposure. researchgate.net This opens up possibilities for developing photo-responsive chemical probes for spatiotemporal control over biological processes.
The table below highlights some of the emerging applications of maleimide-based probes in chemical biology.
| Probe Type | Key Feature | Application | Reference |
| ¹⁸F-labeled Maleimides | Contains a positron-emitting radionuclide | PET imaging of biomolecules | nih.govresearchgate.net |
| Cysteine Umpolung Reagents | In cellulo generation of reactive episulfonium ions from cysteine | Protein structure probing within living cells | acs.orgacs.org |
| Photocleavable Dithiomaleimides | Potential for light-triggered release of cargo | Spatiotemporal control in biological studies | researchgate.net |
Q & A
Q. What is the primary chemical reactivity of N-(4-aminobutyl)maleimide in biochemical applications?
this compound reacts selectively with thiol (-SH) groups via a Michael addition reaction, enabling covalent modification of cysteine residues in proteins, peptides, and other biomolecules. This reactivity is exploited for protein cross-linking, immobilization, and labeling in assays such as fluorescence tagging or biosensor development. The reaction proceeds under mild aqueous conditions (pH 6.5–7.5) and is typically quenched with excess thiol-containing reagents (e.g., β-mercaptoethanol) to terminate unreacted maleimide groups .
Q. How is this compound synthesized, and what are the critical purification steps?
The compound is synthesized via a two-step process:
- Step 1 : Reaction of N-Boc-protected 1,4-diaminobutane with maleic anhydride in acetone, followed by isolation via solvent extraction.
- Step 2 : Removal of the Boc protecting group using trifluoroacetic acid (TFA), yielding the free amine. Purification involves precipitation in diethyl ether or chromatography to remove unreacted reagents. Confirmation of structure is achieved via NMR (e.g., disappearance of Boc signals) and mass spectrometry .
Q. What analytical methods are used to validate maleimide-thiol conjugation efficiency?
- Gel electrophoresis (SDS-PAGE) : Detects shifts in protein mobility due to conjugation.
- Mass spectrometry : Identifies molecular weight changes post-modification.
- UV-Vis spectroscopy : Quantifies maleimide consumption via absorbance at 300–320 nm.
- HPLC : Separates conjugated products from unreacted components .
Advanced Research Questions
Q. How can computational modeling optimize the design of maleimide derivatives for targeted protein modification?
Quantum chemical methods (e.g., DFT calculations) predict electronic properties such as charge distribution, dipole moments, and frontier molecular orbitals, which influence maleimide reactivity. For example, electron-withdrawing substituents on the maleimide ring enhance electrophilicity, accelerating thiol addition. Computational tools also model steric effects from the aminobutyl side chain, which may hinder conjugation in sterically constrained environments .
Q. What experimental strategies mitigate hydrolysis of maleimide-thiol adducts in physiological conditions?
Maleimide-thiol conjugates are prone to hydrolysis at alkaline pH (>8.0). Strategies include:
- pH control : Maintain reaction buffers at pH 6.5–7.5.
- Temperature modulation : Conduct reactions at 4°C to slow hydrolysis.
- Stabilizing additives : Use glycerol or sucrose to reduce water activity.
- Alternative linkers : Replace maleimide with more stable thiol-reactive groups (e.g., pyridazinediones) for long-term studies .
Q. How does the aminobutyl side chain influence the pharmacokinetics of maleimide-based drug conjugates?
The aminobutyl group enhances solubility in aqueous media and reduces nonspecific binding to plasma proteins compared to hydrophobic maleimide derivatives. Pharmacokinetic studies in murine models show that the linker’s length and flexibility (from the butyl chain) improve tissue penetration while maintaining conjugate stability during systemic circulation .
Q. What methodologies enable site-specific maleimide conjugation in multi-cysteine proteins?
- Partial reduction : Use controlled concentrations of reducing agents (e.g., TCEP) to expose specific cysteine residues.
- Site-directed mutagenesis : Introduce cysteine residues at defined positions.
- pH-selective conjugation : Exploit pKa differences of cysteine thiols (e.g., surface-exposed vs. buried residues). Validation requires tandem mass spectrometry (MS/MS) to map conjugation sites .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
